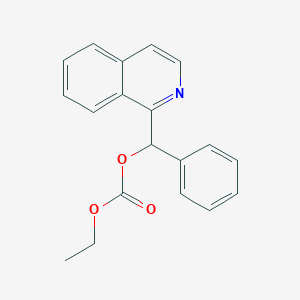
5-methoxy-2-methylbenzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methylbenzofuran-3(2H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position on the benzofuran ring, with a ketone functional group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methylbenzofuran-3(2H)-one can be achieved through various methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylphenol, the compound can be synthesized through a series of reactions including methylation, cyclization, and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Products may include 5-methoxy-2-methylbenzofuran-3-carboxylic acid.
Reduction: Products may include 5-methoxy-2-methylbenzofuran-3-ol.
Substitution: Various substituted benzofurans depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-methoxy-2-methylbenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for developing new materials and products.
Mécanisme D'action
The mechanism of action of 5-methoxy-2-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The methoxy and methyl groups, along with the ketone functional group, play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Methoxy-2-methylbenzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
5-Methoxy-2-methylbenzofuran-3-ol: Similar structure but with an alcohol group instead of a ketone.
2-Methylbenzofuran: Lacks the methoxy and ketone groups, making it less reactive.
Uniqueness: 5-Methoxy-2-methylbenzofuran-3(2H)-one is unique due to the presence of both methoxy and ketone functional groups. These groups confer specific chemical reactivity and biological activity, distinguishing it from other benzofuran derivatives.
Propriétés
Numéro CAS |
60770-46-9 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-6-10(11)8-5-7(12-2)3-4-9(8)13-6/h3-6H,1-2H3 |
Clé InChI |
DRELQAUAWVSPDC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C2=C(O1)C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)





![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)


